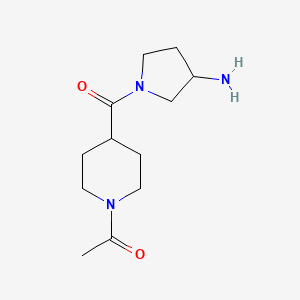

1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one

Overview

Description

“1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C12H21N3O2 . It is used in pharmaceutical testing .

Synthesis Analysis

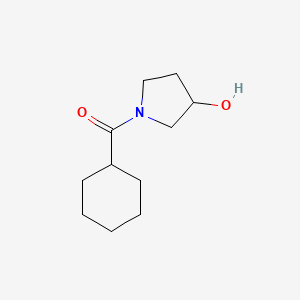

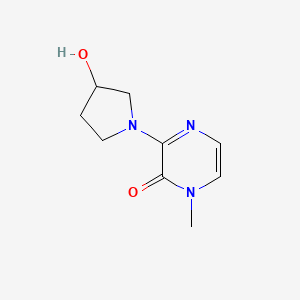

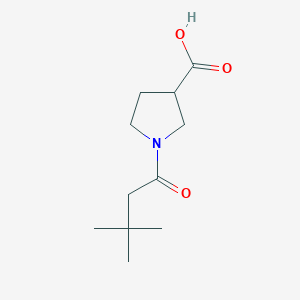

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 239.31 g/mol . The compound is used in pharmaceutical testing, indicating its stability under laboratory conditions .Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

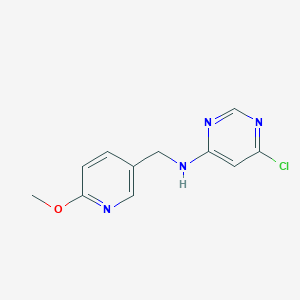

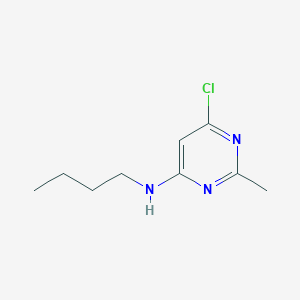

Research has shown the utility of microwave-assisted synthesis in creating piperidine-containing compounds with significant antibacterial activity. Specifically, studies on the synthesis of pyrimidine imines and thiazolidinones involving piperidine derivatives have demonstrated their potential in yielding substances with notable antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Biotransformation of Aminopyrrolidine to Aminopiperidine

Another study explored the novel biotransformation of aminopyrrolidine to aminopiperidine, shedding light on the metabolic pathways and enzyme involvement in this process. This work contributes to our understanding of how specific chemical structures undergo transformation in biological systems, pointing to the relevance of such compounds in drug metabolism and pharmacokinetics studies (Chen et al., 2011).

Hydrogen-Bonding Patterns in Enaminones

Investigations into the hydrogen-bonding patterns of enaminones, including those with piperidine and pyrrolidine derivatives, offer insights into the structural and electronic factors influencing the stability and reactivity of these compounds. Such studies are crucial for designing compounds with desired chemical and biological properties (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Anticancer Activity

Further research into piperazine-2,6-dione and its derivatives, including those incorporating pyrrolidine and piperidine motifs, has been conducted to assess their anticancer activity. The efficient synthesis and subsequent evaluation of these compounds underscore their potential in developing new anticancer therapies (Kumar, Kumar, Roy, & Sondhi, 2013).

Future Directions

The future directions for “1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one” could involve further exploration of its potential uses in pharmaceutical applications . The pyrrolidine ring, a key component of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future drug discovery efforts.

Mechanism of Action

Target of Action

The primary target of 1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

This compound interacts with the NLRP3 inflammasome, inhibiting its activation

Biochemical Pathways

The inhibition of the NLRP3 inflammasome by this compound affects the inflammatory response pathway . By preventing the activation of the NLRP3 inflammasome, the compound can reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the NLRP3 inflammasome, the compound can decrease the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response .

properties

IUPAC Name |

1-[4-(3-aminopyrrolidine-1-carbonyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-9(16)14-5-2-10(3-6-14)12(17)15-7-4-11(13)8-15/h10-11H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKTWLRBBMDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)

![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)

![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)